2-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-[(5Z)-5-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the triazolo-thiazole core, followed by the introduction of the butoxyphenyl and phenylpyrazole groups. The final step involves the esterification of the phenyl acetate moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1,2,4-Triazole derivatives
- Thiazole derivatives
- Pyrazole derivatives
Comparison: This compound is unique due to the combination of the triazolo-thiazole core with the butoxyphenyl and phenylpyrazole groups This combination imparts unique chemical and biological properties that are not observed in simpler triazole, thiazole, or pyrazole derivatives
Properties
Molecular Formula |
C32H27N5O4S |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
[2-[(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C32H27N5O4S/c1-3-4-18-40-25-16-14-22(15-17-25)29-23(20-36(34-29)24-10-6-5-7-11-24)19-28-31(39)37-32(42-28)33-30(35-37)26-12-8-9-13-27(26)41-21(2)38/h5-17,19-20H,3-4,18H2,1-2H3/b28-19- |
InChI Key |
BNJKDIVAAFXWHZ-USHMODERSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
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